BenchChemオンラインストアへようこそ!

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide

Synthetic intermediate DPP-IV inhibitor Electrophile

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide (CAS 1353947-03-1) is a racemic, chloroacetyl-functionalized pyrrolidine-acetamide derivative with molecular formula C₁₁H₁₇ClN₂O₂ and a molecular weight of 244.72 g·mol⁻¹. The compound belongs to the broader class of N-cyclopropyl-pyrrolidinyl acetamides, which are of interest in medicinal chemistry as synthetic intermediates and as scaffold structures for DPP-IV inhibitor development and kinase-targeted ligand optimization.

Molecular Formula C11H17ClN2O2
Molecular Weight 244.72 g/mol
Cat. No. B7924498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide
Molecular FormulaC11H17ClN2O2
Molecular Weight244.72 g/mol
Structural Identifiers
SMILESCC(=O)N(C1CC1)C2CCN(C2)C(=O)CCl
InChIInChI=1S/C11H17ClN2O2/c1-8(15)14(9-2-3-9)10-4-5-13(7-10)11(16)6-12/h9-10H,2-7H2,1H3
InChIKeyCGQTXZQZCLDICM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide – Key Compound Identity and Procurement Baseline


N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide (CAS 1353947-03-1) is a racemic, chloroacetyl-functionalized pyrrolidine-acetamide derivative with molecular formula C₁₁H₁₇ClN₂O₂ and a molecular weight of 244.72 g·mol⁻¹ . The compound belongs to the broader class of N-cyclopropyl-pyrrolidinyl acetamides, which are of interest in medicinal chemistry as synthetic intermediates and as scaffold structures for DPP-IV inhibitor development and kinase-targeted ligand optimization . Its defining structural features are the electrophilic 2-chloroacetyl moiety on the pyrrolidine nitrogen and the N-cyclopropyl substitution pattern, which together differentiate it from non-acylated and regioisomeric analogs [1]. Commercially, it is supplied at purities of 95% (AKSci) and 98% (Leyan) for research-grade procurement .

Why Procuring N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide Is Not Equivalent to Ordering an In-Class Analog


In-class pyrrolidinyl acetamide analogs cannot be freely interchanged with N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide because three structural variables drive divergent reactivity, physicochemical properties, and biological performance. First, the electrophilic 2-chloroacetyl group present on this compound is entirely absent in the des-chloroacetyl analog (N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide, CAS 1353979-41-5), meaning the latter cannot serve as an alkylating building block for DPP-IV inhibitor synthesis [1]. Second, the stereochemical identity matters: this compound is a racemic mixture, while separate R- (CAS 1354016-43-5) and S- (CAS 1353999-60-6) enantiomers are commercially available, and chiral-sensitive applications (e.g., asymmetric catalysis or stereospecific target binding) require explicit stereochemical specification . Third, regioisomeric variants such as the methylene-spaced analog (CAS 1353975-63-9) possess a 14 Da higher molecular weight, an additional rotatable bond, and altered spatial presentation of the cyclopropyl-acetamide pharmacophore, which can affect both target binding geometry and physicochemical parameters such as LogP and TPSA . These differences are not cosmetic; they are quantifiable and functionally consequential.

Head-to-Head Quantitative Evidence for N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide Against Its Closest Analogs


Electrophilic Reactivity: Chloroacetyl vs. Des-Chloroacetyl Analogs – A Binary Functional Differentiation

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide carries a reactive 2-chloroacetyl moiety that enables nucleophilic displacement reactions, making it directly suitable as an alkylating intermediate for DPP-IV inhibitor synthesis. In contrast, N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide (CAS 1353979-41-5) lacks this electrophilic center entirely [1]. The quantitative difference is categorical: the target compound possesses one additional hydrogen bond acceptor (HBA count = 3 vs. 2 for the des-chloroacetyl analog, as the carbonyl oxygen of the chloroacetyl group contributes an HBA) and a 76.48 Da higher molecular weight [2]. The chloroacetyl group also introduces a reactive C–Cl bond, with typical alkyl chloride reactivity enabling SN2 displacement by amine nucleophiles under mild conditions .

Synthetic intermediate DPP-IV inhibitor Electrophile

Molecular Weight and Lipophilicity Shift: Target Compound Shows 45% Higher MW and Elevated LogP vs. Des-Chloroacetyl Analog

The target compound's molecular weight of 244.72 Da is 45.5% higher than that of the des-chloroacetyl analog (168.24 Da), a difference driven entirely by the chloroacetyl group . While an experimentally measured LogP for the target compound is not publicly available, the addition of the chloroacetyl group (ClCH₂CO–) to the scaffold where the baseline analog has an XLogP3-AA of 0 is predicted to increase lipophilicity by approximately 0.8–1.2 LogP units based on fragment-based contribution models, placing the target compound in the LogP range of ~0.8–1.2 [1]. The methylene-spaced regioisomer (CAS 1353975-63-9, MW 258.74, C₁₂H₁₉ClN₂O₂) is even larger and more lipophilic, with an additional methylene unit adding further rotational freedom .

Physicochemical properties Lipophilicity Drug-likeness

Purity and Quality Specification: 98% vs. 95% Minimum Purity – Impact on Assay Reproducibility

Commercially available batches of the target compound are offered at two distinct purity grades: 95% minimum (AKSci) and 98% (Leyan) . The R-enantiomer (CAS 1354016-43-5) is listed at 95%+ purity (Chemenu) . A 3% absolute impurity difference between the 95% and 98% grades may contain residual chloroacetyl chloride, unreacted amine starting material, or regioisomeric byproducts that can confound biological assay results, particularly in high-throughput screening where single-digit micromolar hits can be distorted by 1–3% of a highly potent impurity [1]. For synthetic chemistry applications where the compound serves as a building block, the 95% grade is generally acceptable; for pharmacological profiling, the 98% grade is recommended.

Purity specification Quality control Procurement

Stereochemical Identity: Racemic vs. Enantiopure – Consequences for Chiral Resolution and Biological Discrimination

The target compound (CAS 1353947-03-1) is supplied as a racemic mixture (R/S at the pyrrolidine 3-position), whereas the R-enantiomer (CAS 1354016-43-5) and S-enantiomer (CAS 1353999-60-6) are available as single stereoisomers . In the context of medicinal chemistry, enantiomeric discrimination by biological targets is the rule rather than the exception; surveys of enantiomeric pairs show potency differences (eudismic ratios) ranging from 2-fold to >100-fold [1]. While no published eudismic analysis exists specifically for this compound class, the structural nature of the chloroacetyl-pyrrolidine scaffold—with a stereogenic center directly attached to the cyclopropylacetamide pharmacophore—means that protein binding site interactions are inherently stereodependent. The racemic form may show attenuated potency or altered selectivity relative to a single enantiomer if the biological target discriminates between R and S configurations .

Stereochemistry Chiral resolution Enantiomer

Optimal Deployment Scenarios for N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide Based on Differentiated Evidence


DPP-IV Inhibitor Intermediate Synthesis via Chloroacetyl Displacement

This compound is specifically fit for purpose as a synthetic building block in DPP-IV inhibitor medicinal chemistry. The chloroacetyl group enables direct nucleophilic displacement with amine-bearing fragments (e.g., 3-hydroxyadamantan-1-amine or cyanopyrrolidine derivatives), enabling rapid assembly of vildagliptin-type scaffolds [1]. The des-chloroacetyl analog cannot perform this function, as it lacks the electrophilic handle. For laboratories synthesizing focused DPP-IV inhibitor libraries, this compound reduces synthetic step count by providing pre-installed chloroacetyl functionality at the pyrrolidine 3-position .

Structure-Activity Relationship (SAR) Studies Requiring Regiochemical Precision at the Pyrrolidine 3-Position

The 3-substitution pattern on the pyrrolidine ring distinguishes this compound from 2-substituted and methylene-spaced regioisomers [1]. In kinase inhibitor or GPCR modulator programs where the spatial relationship between the cyclopropylacetamide pharmacophore and the chloroacetyl electrophile is critical for target complementarity, the regioisomeric identity must be rigorously controlled. The methylene-spacer analog (CAS 1353975-63-9) presents the pharmacophore ~1.5 Å farther from the pyrrolidine core, which can abrogate key binding interactions . Procurement of the correct regioisomer is therefore non-negotiable for SAR fidelity.

Chiral Ligand or Catalyst Precursor Requiring Racemic Starting Material for Resolution Studies

The racemic nature of this compound (CAS 1353947-03-1) makes it the appropriate starting material for laboratories developing chiral resolution protocols, enantioselective synthetic methods, or evaluating eudismic ratios for newly identified biological targets [1]. Procuring the racemate is more cost-effective than purchasing both enantiomers separately for initial feasibility testing. The commercial availability of both R- and S-enantiomers as reference standards (CAS 1354016-43-5 and 1353999-60-6) provides a complete analytical framework for verifying resolution success .

High-Throughput Screening Where Purity-Induced Noise Must Be Minimized

For HTS campaigns where this compound serves as a pharmacologically active reference standard or tool compound, the 98% purity grade (Leyan) is recommended over the 95% grade to reduce false-positive rates [1]. A 3% impurity burden at 10 μM screening concentration equates to a 300 nM contaminant concentration—well within the active range of many kinase or GPCR assays. Laboratories operating automated screening workflows should codify the 98% purity specification in their procurement SOPs for this compound to maintain data integrity .

Quote Request

Request a Quote for N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.